ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multicomponent reactions. One common method is the organobase-catalyzed one-pot three-component condensation reaction. This method involves the reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of N,N-diisopropylethylamine (DIPEA) as a catalyst . This procedure is efficient, simple, and fast, leading to high yields of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as Src family kinases (SFKs), which play a role in cell growth, differentiation, and survival . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are also known for their diverse biological activities and are often studied for their potential therapeutic applications.
Uniqueness
(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific structural features, such as the presence of the benzoylimino and cyclohexyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C24H21N5O7, with a molecular weight of 491.5 g/mol. The structure includes a triazatricyclo framework that enhances its stability and biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H21N5O7 |
Molecular Weight | 491.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The benzoylimino group may interact with specific enzymes or receptors within biological systems.
- Radical Formation : The compound can generate reactive intermediates such as iminyl radicals through electrochemical decarboxylation processes .
- Stability and Reactivity : The triazatricyclo scaffold enhances stability and facilitates interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Ethyl 6-benzoylimino derivatives have shown effectiveness against various bacterial strains in preliminary studies.
Anticancer Potential
Studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
Inhibition Studies
In vitro studies have demonstrated that ethyl 6-benzoylimino derivatives can inhibit key enzymes involved in metabolic pathways associated with disease progression.
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of the compound showed promising results against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic markers.
- Enzyme Inhibition : Investigations into the inhibition of enzymes such as cyclooxygenase (COX) revealed that the compound can effectively reduce enzyme activity at certain concentrations.
Research Findings
Recent studies have focused on:
- Synthesis Pathways : Multi-step organic reactions have been optimized to enhance yield and purity.
- Mechanistic Insights : Understanding how the compound interacts at the molecular level with biological targets is crucial for its development as a therapeutic agent.
Properties
IUPAC Name |
ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-2-35-27(34)21-17-20-23(28-22-15-9-10-16-30(22)26(20)33)31(19-13-7-4-8-14-19)24(21)29-25(32)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,2,4,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTBJTYMPHVKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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